molecular formula C7H11ClN2O B2354588 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride CAS No. 1909336-27-1

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride

Cat. No.: B2354588
CAS No.: 1909336-27-1
M. Wt: 174.63
InChI Key: QMMCADKMGADASM-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of nitrobenzene derivatives followed by cyclization with suitable reagents. The reaction conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol
  • 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanol hydrochloride
  • 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one

Uniqueness

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c10-5-1-2-6-7(3-5)9-4-8-6;/h4-5,10H,1-3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMCADKMGADASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-27-1
Record name 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol hydrochloride
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